2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone, is a brominated benzofuran derivative. Benzofurans are heterocyclic compounds with a fused benzene and furan ring. They are known for their diverse biological activities and are used in various chemical syntheses. The presence of a bromo substituent and a ketone group in this compound suggests potential reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One such method is the CuI-catalyzed domino process, which couples 1-bromo-2-iodobenzenes with beta-keto esters to form 2,3-disubstituted benzofurans . This process involves an intermolecular carbon-carbon bond formation followed by an intramolecular carbon-oxygen bond formation. Although the paper does not directly describe the synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.
Molecular Structure Analysis
While the specific molecular structure analysis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is not provided, insights can be drawn from related compounds. For instance, the molecular structure and vibrational frequencies of a related bromophenyl compound have been investigated using computational methods and compared with experimental data . Such studies typically include geometrical parameter analysis, Natural Bond Orbital (NBO) analysis, and HOMO-LUMO analysis to understand the stability and electronic properties of the molecule. These techniques could be applied to 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone to gain a detailed understanding of its structure and properties.
Chemical Reactions Analysis
The reactivity of brominated compounds like 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone often involves nucleophilic substitution reactions due to the presence of a good leaving group (bromine). For example, halogen exchange reactions have been used to synthesize related brominated compounds, which can then undergo further transformations such as esterification . The bromine atom in the compound could also participate in cross-coupling reactions, which are not discussed in the provided papers but are well-known in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzofurans can be inferred from related compounds. For instance, the crystal structure of a sulfanyl-substituted benzofuran derivative reveals how substituents affect the molecular conformation and intermolecular interactions . The presence of bromine can lead to halogen bonding, which influences the solid-state structure. Additionally, the ketone functionality in 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is likely to affect its chemical reactivity, polarity, and intermolecular interactions, such as hydrogen bonding.
Scientific Research Applications
Synthesis of Derivatives and Biological Activities
1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (2) was synthesized and its structure was determined by single-crystal X-ray diffraction. Various derivatives containing 1,3-thiazole, 1,4-benzothiazine, quinoxaline, or imidazo[1,2-a]pyridine moieties were prepared, exhibiting potent immunosuppressive and immunostimulating activities against macrophages and T-lymphocytes. Some derivatives also showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against various carcinoma cells (Abdel‐Aziz et al., 2011).
Synthesis and Reduction of Derivatives
Novel derivatives having a halogen or nitro group in position 5 of the benzofuran ring were synthesized starting with the corresponding 2-(2-formylphenoxy)alkanoic acids. High yields of bromine or chlorine-containing ethanols were achieved by reduction of the corresponding ethanones using lithium aluminum hydride. Selective catalytic reduction to amino compounds was also achieved (Kwiecień & Szychowska, 2006).
Polymer Synthesis and Properties
A novel methacrylate monomer containing a benzofuran side group was synthesized, characterized, and polymerized. The synthesized polymer exhibited a glass transition temperature of 137°C, and its thermal degradation kinetics were investigated, revealing the decomposition process agrees with the random nucleation, F1 mechanism (Koca et al., 2012).
Biological and Pharmacological Applications
Anticonvulsant and Anti-inflammatory Activities
Treatment of 2-bromoacetylbenzofuran with various reagents yielded derivatives with anticonvulsant and anti-inflammatory activities, acting through the mechanism of selective COX-2 inhibitors (Dawood et al., 2006).
Green Synthesis and Biocatalysis
Lactobacillus paracasei BD87E6 was utilized as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity. The process demonstrated potential for scalable and green production of enantiopure aromatic alcohols, which are valuable chiral building blocks for natural products and chiral drugs (Şahin, 2019).
Photophysical Studies and Synthesis of Novel Compounds
An intriguing conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis was reported, involving multiple transformations and bond formations in one pot. The photophysical properties of all synthesized compounds were also studied (Galvani et al., 2017).
Future Directions
Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.
properties
IUPAC Name |
2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIYMVMYGFMFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397271 |
Source
|
Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone | |
CAS RN |
67382-14-3 |
Source
|
Record name | 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.